2-Methyl-4,6-diphenylnicotinonitrile
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Overview
Description
2-Methyl-4,6-diphenylnicotinonitrile is a heterocyclic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a nitrile group (-CN) attached to the pyridine ring, along with two phenyl groups and a methyl group. Pyridine derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,6-diphenylnicotinonitrile typically involves a multi-component reaction. One common method is the four-component reaction of aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate. This reaction is often carried out in aqueous media using cellulose sulfuric acid as a catalyst . The reaction conditions are mild, and the use of water as a solvent makes the process environmentally friendly. The reaction proceeds efficiently at a temperature of around 60°C, providing high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar multi-component reactions. The use of catalysts such as β-cyclodextrin has been explored for metal-free synthesis, which offers advantages in terms of cost and environmental impact . Industrial processes may also employ continuous flow reactors to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,6-diphenylnicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl groups and the nitrile group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Electrophilic or nucleophilic reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, amines, and other heterocyclic compounds. These products can have significant biological and industrial applications.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Methyl-4,6-diphenylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
2-Methyl-4,6-diphenylnicotinonitrile can be compared with other similar pyridine derivatives, such as:
2-Amino-4,6-diphenylnicotinonitrile: This compound has similar structural features but contains an amino group instead of a methyl group.
2-Methoxy-4,6-diphenylnicotinonitrile: This derivative has a methoxy group and is studied for its unique properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-4,6-diphenylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c1-14-18(13-20)17(15-8-4-2-5-9-15)12-19(21-14)16-10-6-3-7-11-16/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIMBGTWIHWDII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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